Cas no 2287339-69-7 ([3-(3-Fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanol)
[3-(3-Fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanol Chemical and Physical Properties
Names and Identifiers
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- 2287339-69-7
- [3-(3-fluoro-4-methoxyphenyl)bicyclo[1.1.1]pentan-1-yl]methanol
- EN300-6760994
- [3-(3-Fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanol
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- Inchi: 1S/C13H15FO2/c1-16-11-3-2-9(4-10(11)14)13-5-12(6-13,7-13)8-15/h2-4,15H,5-8H2,1H3
- InChI Key: PZQHRDQFLPZOBI-UHFFFAOYSA-N
- SMILES: FC1=C(C=CC(=C1)C12CC(CO)(C1)C2)OC
Computed Properties
- Exact Mass: 222.10560788g/mol
- Monoisotopic Mass: 222.10560788g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 272
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 29.5Ų
[3-(3-Fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6760994-0.05g |
[3-(3-fluoro-4-methoxyphenyl)bicyclo[1.1.1]pentan-1-yl]methanol |
2287339-69-7 | 95.0% | 0.05g |
$1212.0 | 2025-03-13 | |
| Enamine | EN300-6760994-0.1g |
[3-(3-fluoro-4-methoxyphenyl)bicyclo[1.1.1]pentan-1-yl]methanol |
2287339-69-7 | 95.0% | 0.1g |
$1269.0 | 2025-03-13 | |
| Enamine | EN300-6760994-0.25g |
[3-(3-fluoro-4-methoxyphenyl)bicyclo[1.1.1]pentan-1-yl]methanol |
2287339-69-7 | 95.0% | 0.25g |
$1328.0 | 2025-03-13 | |
| Enamine | EN300-6760994-0.5g |
[3-(3-fluoro-4-methoxyphenyl)bicyclo[1.1.1]pentan-1-yl]methanol |
2287339-69-7 | 95.0% | 0.5g |
$1385.0 | 2025-03-13 | |
| Enamine | EN300-6760994-1.0g |
[3-(3-fluoro-4-methoxyphenyl)bicyclo[1.1.1]pentan-1-yl]methanol |
2287339-69-7 | 95.0% | 1.0g |
$1442.0 | 2025-03-13 | |
| Enamine | EN300-6760994-2.5g |
[3-(3-fluoro-4-methoxyphenyl)bicyclo[1.1.1]pentan-1-yl]methanol |
2287339-69-7 | 95.0% | 2.5g |
$2828.0 | 2025-03-13 | |
| Enamine | EN300-6760994-5.0g |
[3-(3-fluoro-4-methoxyphenyl)bicyclo[1.1.1]pentan-1-yl]methanol |
2287339-69-7 | 95.0% | 5.0g |
$4184.0 | 2025-03-13 | |
| Enamine | EN300-6760994-10.0g |
[3-(3-fluoro-4-methoxyphenyl)bicyclo[1.1.1]pentan-1-yl]methanol |
2287339-69-7 | 95.0% | 10.0g |
$6205.0 | 2025-03-13 |
[3-(3-Fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanol Related Literature
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
Additional information on [3-(3-Fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanol
Compound [3-(3-Fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanol: A Comprehensive Overview
The compound [3-(3-Fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanol (CAS No. 2287339-69-7) is a highly specialized organic molecule with significant potential in the fields of pharmacology and materials science. This compound has garnered attention due to its unique structural features and promising applications in drug development and advanced materials synthesis.
The molecular structure of [3-(3-Fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanol is characterized by a bicyclo[1.1.1]pentane ring system, which is a highly rigid and stable framework. This bicyclic structure is further substituted with a 3-fluoro-4-methoxyphenyl group, introducing electronic and steric effects that can significantly influence the compound's reactivity and biological activity. The presence of the methoxy group (-OCH₃) at the para position of the phenyl ring enhances the molecule's solubility in polar solvents, while the fluoro group at the meta position contributes to its lipophilicity, making it an ideal candidate for various chemical modifications.
Recent studies have highlighted the potential of [3-(3-Fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanol as a precursor for synthesizing bioactive compounds with anti-inflammatory and antioxidant properties. Researchers have demonstrated that this compound can be efficiently converted into derivatives that exhibit potent inhibitory effects on enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key targets in the treatment of inflammatory diseases.
In addition to its pharmacological applications, [3-(3-Fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanol has shown promise in materials science as a building block for constructing advanced polymers and nanomaterials. Its rigid bicyclic structure provides excellent mechanical properties, making it suitable for applications in high-performance composites and electronic materials.
The synthesis of [3-(3-Fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanol involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Recent advancements in asymmetric catalysis have enabled the production of enantiomerically pure versions of this compound, which are crucial for studying its stereochemical effects on biological activity.
Furthermore, computational studies using molecular docking and quantum mechanics have provided insights into the interaction patterns of [3-(3-Fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanol with various biological targets, such as G-protein coupled receptors (GPCRs) and kinase enzymes. These studies have revealed that the compound's unique structure allows for selective binding to specific receptor sites, making it a valuable tool in drug discovery.
In conclusion, [3-(3-Fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanol (CAS No. 2287339-69-7) is a versatile compound with diverse applications across multiple scientific disciplines. Its structural features, combined with recent research findings, position it as a key player in advancing both pharmacological treatments and material innovations.
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